molecular formula C30H31FN4O5S B2419926 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 689761-29-3

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2419926
CAS RN: 689761-29-3
M. Wt: 578.66
InChI Key: RYXOHHBHVCQPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . The molecule also contains a morpholino group, a dimethoxyphenethyl group, and a fluorophenyl group.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. These include a quinazolinone core, a morpholino group, a dimethoxyphenethyl group, and a fluorophenyl group. Each of these groups will contribute to the overall properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence of the polar morpholino group and the nonpolar dimethoxyphenethyl and fluorophenyl groups .

Scientific Research Applications

Antitumor Activity

A study found that analogs of quinazolinones, similar in structure to the compound , demonstrated significant antitumor activity. Specifically, derivatives such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide showed broad spectrum antitumor activity with mean GI50 values indicating potent efficacy against cancer cell lines, including CNS, renal, breast, and leukemia cell lines. This suggests the potential of similar compounds, including 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide, in cancer treatment (Al-Suwaidan et al., 2016).

Cytotoxic Activity

Another study synthesized compounds structurally related to the compound , demonstrating cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. This indicates the potential of such compounds in targeted cancer therapies (Nguyen et al., 2019).

Anti-Inflammatory and Analgesic Potential

Quinazolinone derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Compounds with a similar structural framework have shown significant efficacy in reducing inflammation and pain in experimental models, suggesting possible therapeutic applications for the compound (Rajasekaran et al., 2011).

Antimicrobial Properties

Additionally, certain quinazolinone analogs have demonstrated antimicrobial activities. This indicates the potential of the compound in combating microbial infections, given its structural similarities to these effective antimicrobial agents (Gul et al., 2017).

VEGFR-2 and EGFR Tyrosine Kinase Inhibition

A study indicated that quinazolinone-based derivatives can inhibit VEGFR-2 and EGFR tyrosine kinases, suggesting a potential role in cancer treatment through the inhibition of these critical enzymes. This could implicate the compound in similar therapeutic applications (Riadi et al., 2021).

Antifungal Properties

Derivatives of 2-oxo-morpholin-3-yl-acetamide, a structurally similar compound, exhibited broad-spectrum antifungal properties. This suggests potential antifungal applications for the compound (Bardiot et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Without specific studies on this compound, it’s impossible to predict its mechanism of action .

Future Directions

The quinazolinone class of compounds is of interest in medicinal chemistry due to their biological activity. Therefore, future research could potentially explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O5S/c1-38-26-10-3-20(17-27(26)39-2)11-12-35-29(37)24-18-23(34-13-15-40-16-14-34)8-9-25(24)33-30(35)41-19-28(36)32-22-6-4-21(31)5-7-22/h3-10,17-18H,11-16,19H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXOHHBHVCQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.